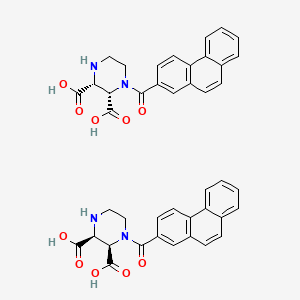
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is a complex organometallic compound that combines the properties of cyclopentane, difluorobenzene, pyrrole, and titanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) typically involves the following steps:
Formation of Cyclopentane Derivative: Cyclopentane is functionalized to introduce reactive sites.
Introduction of Difluorobenzene Group: The difluorobenzene moiety is introduced through a substitution reaction.
Pyrrole Ring Formation: The pyrrole ring is synthesized and attached to the cyclopentane-difluorobenzene intermediate.
Titanium Coordination: Finally, titanium is coordinated to the compound, forming the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium and modify the organic ligands.
Substitution: The difluorobenzene and pyrrole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or nickel complexes facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, influencing the reactivity and stability of the compound. The difluorobenzene and pyrrole groups contribute to the compound’s overall bioactivity and chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different substituents.
Difluorobenzene Compounds: Molecules containing difluorobenzene moieties with varying functional groups.
Pyrrole Complexes: Organometallic compounds featuring pyrrole rings coordinated to different metals.
Uniqueness
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is unique due to its combination of cyclopentane, difluorobenzene, pyrrole, and titanium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C30H32F4N2Ti |
|---|---|
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) |
InChI |
InChI=1S/2C10H6F2N.2C5H10.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H2;/q2*-1;;;+2 |
InChI-Schlüssel |
RDVFAMNHCLZGJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC1.C1CCCC1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


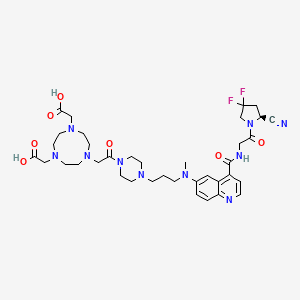


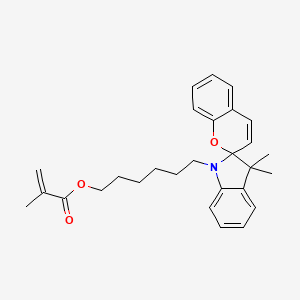
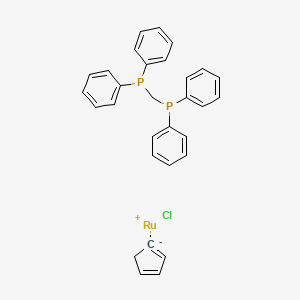




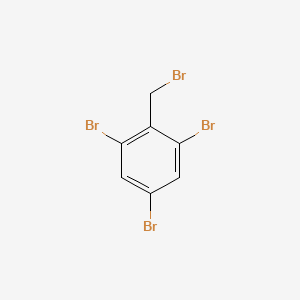
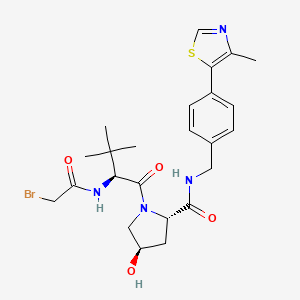
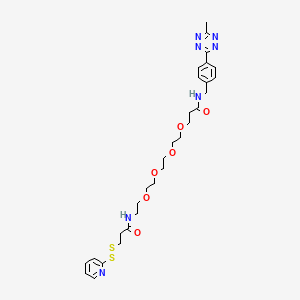
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
